

Application Notes and Protocols for in vivo Experiments with Broussonetine A

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Compound of Interest			
Compound Name:	Broussonetine A		
Cat. No.:	B15589611	Get Quote	

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonetine A, a pyrrolidine alkaloid isolated from Broussonetia kazinoki, has demonstrated potent inhibitory activity against various glycosidases, including α -glucosidase and β -glucosidase. This suggests its potential therapeutic application in metabolic disorders such as type 2 diabetes and in oncology, where aberrant glycosylation is a hallmark of cancer progression. These application notes provide detailed protocols for in vivo evaluation of Broussonetine A's anti-diabetic and anti-cancer efficacy, guidance on data interpretation, and an overview of the relevant signaling pathways.

Biological Activity of Broussonetine A and Analogs

Broussonetine A and its analogs are potent inhibitors of glycosidases. Their inhibitory concentration (IC50) varies depending on the specific enzyme and the stereochemistry of the molecule. The following table summarizes the reported in vitro inhibitory activities of **Broussonetine A**'s analogs and related compounds.



Compound	Enzyme	Source	IC50 (μM)
(+)-Broussonetine W	β-Galactosidase	Bovine	0.03[1]
ent-(+)-Broussonetine W	α-Glucosidase	Rice	0.047[1]
Broussonetine M	β-Glucosidase	-	6.3[2]
10'-epi-Broussonetine M	β-Glucosidase	-	0.8[2]
Broussonetine M	β-Galactosidase	-	2.3[2]
10'-epi-Broussonetine M	β-Galactosidase	-	0.2[2]
ent-Broussonetine M	α-Glucosidase	Rice	1.2[2]
ent-10'-epi- Broussonetine M	α-Glucosidase	Rice	1.3[2]
ent-Broussonetine M	Maltase	Rat Intestinal	0.29[2]
ent-10'-epi- Broussonetine M	Maltase	Rat Intestinal	18[2]

Proposed in vivo Anti-Diabetic Studies

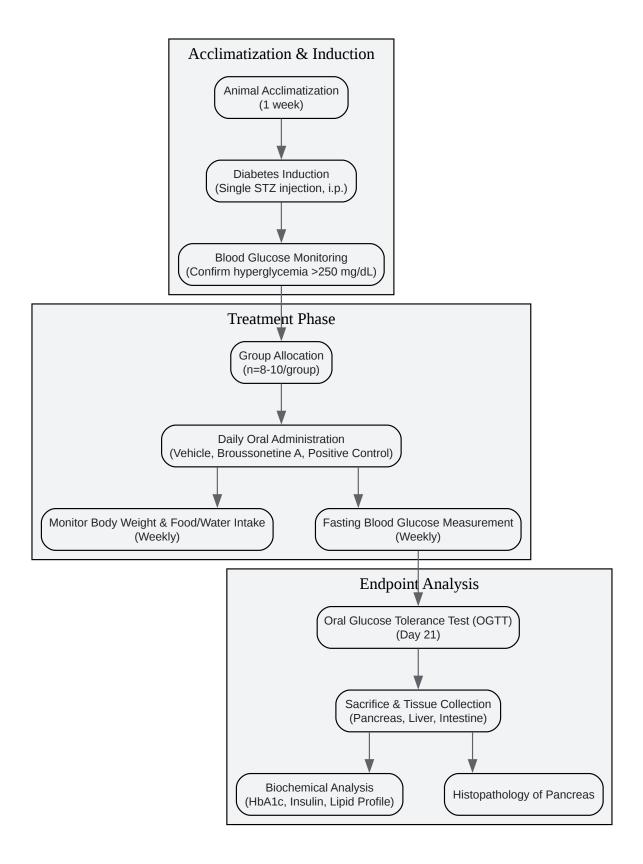
The α -glucosidase inhibitory activity of **Broussonetine A** suggests its potential to delay carbohydrate digestion and reduce postprandial hyperglycemia, a key therapeutic strategy in type 2 diabetes.

Animal Model

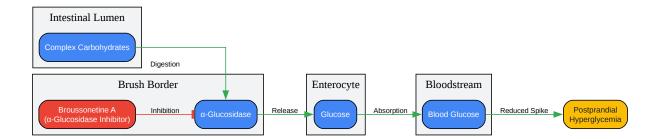
Streptozotocin (STZ)-induced diabetic mice are a common and appropriate model for type 2 diabetes research.

Experimental Workflow

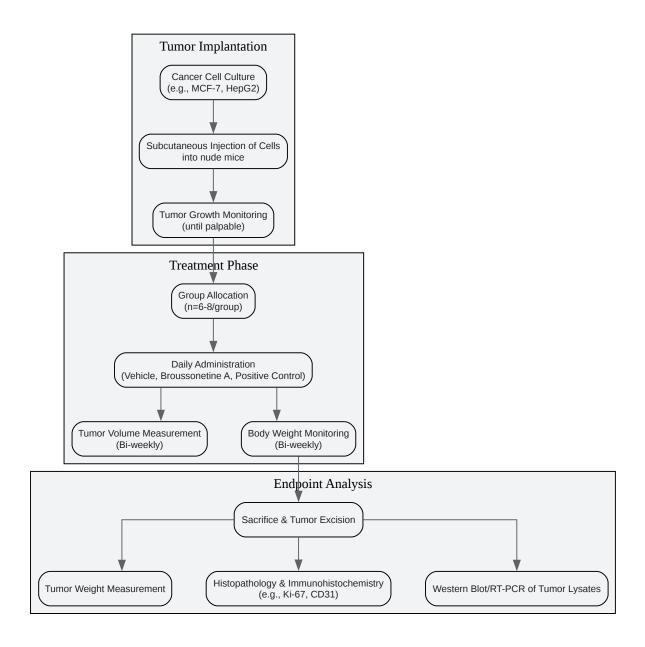




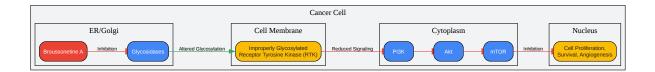












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References

- 1. First total synthesis of (+)-broussonetine W: glycosidase inhibition of natural product & analogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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